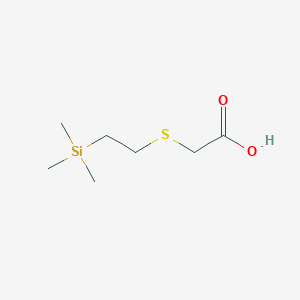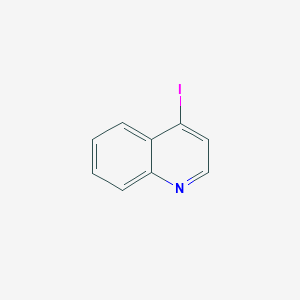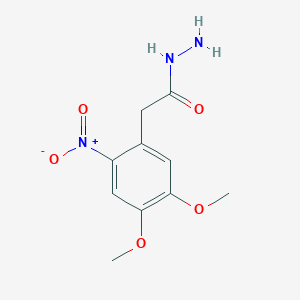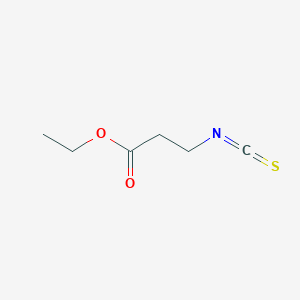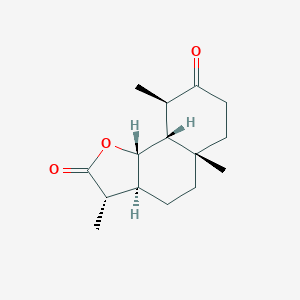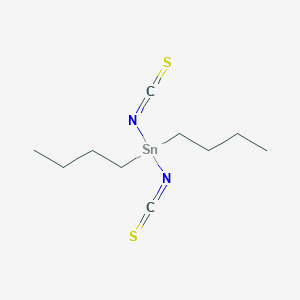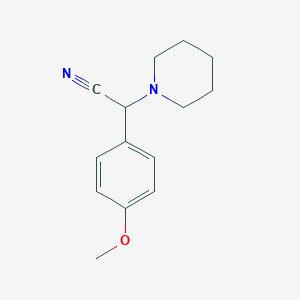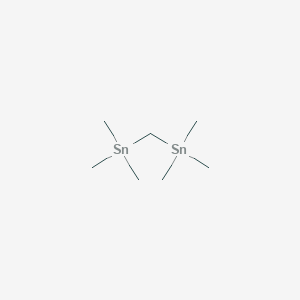
Isoquinolin-1-yl(phenyl)methanone
Descripción general
Descripción
Isoquinolin-1-yl(phenyl)methanone, also known as 1-Isoquinolinyl (phenyl)methanone, is a chemical compound with the molecular formula C16H11NO . It is one of the important nitrogen-heterocyclic compounds .
Synthesis Analysis
The synthesis of Isoquinolin-1-yl(phenyl)methanone involves several steps. One method involves the reactions of pyrroline-2,3-diones with benzyne . Another method involves a 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of K2CO3 . This reaction leads to the formation of phenyl(1-phenylpyrrolo[2,1-a]isoquinolin-3-yl)methanone .Molecular Structure Analysis
The fused isoquinoline–pyrrole system in Isoquinolin-1-yl(phenyl)methanone is planar and makes a dihedral angle of 53.73 (9)° with the phenyl ring . An intramolecular C—H…O interaction generates an S (6) ring motif .Chemical Reactions Analysis
Isoquinolin-1-yl(phenyl)methanone undergoes various chemical reactions. For instance, it can undergo inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process is facilitated by the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis
Isoquinolin-1-yl(phenyl)methanone has a molecular weight of 233.265 Da . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Organic Synthesis
Isoquinolin-1-yl(phenyl)methanone serves as a precursor in the synthesis of complex organic molecules. Its structure is pivotal in the construction of isoquinoline derivatives, which are integral to a variety of synthetic routes. For instance, it’s used in the Gabriel-Colman rearrangement to produce 1,4-dihydroxy isoquinoline derivatives, which are valuable intermediates in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of isoquinoline alkaloids, which exhibit a broad spectrum of biological activities. These activities include anti-cancer, anti-malarial, and other pharmacological properties. The compound’s versatility allows for the development of novel therapeutic agents .
Catalysis
Isoquinolin-1-yl(phenyl)methanone can act as a ligand in catalytic systems. Its structural framework is suitable for forming complexes with metals, which can catalyze various organic reactions, enhancing their efficiency and selectivity .
Material Science
The compound’s unique electronic properties make it a candidate for material science applications, particularly in the development of organic semiconductors and conductive materials. Its ability to participate in π-π stacking interactions is beneficial in creating layered structures .
Biological Studies
Isoquinolin-1-yl(phenyl)methanone derivatives are studied for their biological significance. They are often screened for activity against various biological targets, contributing to our understanding of disease mechanisms and potential treatments .
Agrochemistry
In agrochemistry, derivatives of Isoquinolin-1-yl(phenyl)methanone are explored for their potential use as pesticides or herbicides. Their structural diversity allows for the design of compounds with specific modes of action against agricultural pests .
Dye Industry
The compound is also relevant in the dye industry. Its derivatives can be used to synthesize dyes with specific absorption properties, useful in creating pigments for textiles and other materials .
Analytical Chemistry
Lastly, in analytical chemistry, Isoquinolin-1-yl(phenyl)methanone derivatives can serve as fluorescent probes or reagents. Their ability to form complexes with various ions makes them useful in the detection and quantification of substances .
Direcciones Futuras
The anticancer activity of a synthetic isoquinoline chalcone, a related compound, has been evaluated in a mice model with Ehrlich solid carcinoma . This suggests potential future directions for the study of Isoquinolin-1-yl(phenyl)methanone and related compounds in the field of cancer therapeutics .
Mecanismo De Acción
Target of Action
Isoquinolin-1-yl(phenyl)methanone is a complex compound with potential biological and physiological activities
Mode of Action
It’s known that isoquinolones, a group of nitrogen-heterocyclic compounds, have been greatly developed recently They interact with their targets, leading to various changes at the molecular level
Biochemical Pathways
Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Isoquinolones are known to have various biological and physiological activities . The specific effects of Isoquinolin-1-yl(phenyl)methanone at the molecular and cellular level need to be further investigated.
Propiedades
IUPAC Name |
isoquinolin-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCIKACMBMJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864702 | |
| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl(phenyl)methanone | |
CAS RN |
16576-23-1 | |
| Record name | 16576-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



